molecular formula C12H21N3O5 B3006778 (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid CAS No. 1192250-17-1

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid

Cat. No.: B3006778
CAS No.: 1192250-17-1
M. Wt: 287.316
InChI Key: HTEOTGNVHISDKN-PEHGTWAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a methylbutanoyl group, and an amino-oxopentanoic acid backbone. Its stereochemistry is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.

    Introduction of the Methylbutanoyl Group: The methylbutanoyl group can be introduced through a coupling reaction with a suitable acid chloride or anhydride.

    Assembly of the Amino-Oxopentanoic Acid Backbone: This step involves the formation of the amino-oxopentanoic acid backbone through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid: shares structural similarities with other amino acid derivatives and peptides.

    N-Acetyl-L-leucine: Similar in having an acetamido group and a branched-chain amino acid structure.

    L-Glutamine: Similar in having an amino-oxopentanoic acid backbone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5/c1-6(2)10(14-7(3)16)11(18)15-8(12(19)20)4-5-9(13)17/h6,8,10H,4-5H2,1-3H3,(H2,13,17)(H,14,16)(H,15,18)(H,19,20)/t8-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEOTGNVHISDKN-PEHGTWAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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